1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one
Overview
Description
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 6-position and an acetyl group at the 1-position of the quinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically requires refluxing in ethanol for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed:
Reduction: 1-Acetyl-6-amino-2,3-dihydroquinolin-4(1H)-one
Substitution: Various substituted quinoline derivatives
Oxidation: Oxidized quinoline derivatives
Scientific Research Applications
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.
Comparison with Similar Compounds
1-Acetyl-6-amino-2,3-dihydroquinolin-4(1H)-one: Similar structure but with an amino group instead of a nitro group.
1-Acetyl-6-chloro-2,3-dihydroquinolin-4(1H)-one: Contains a chloro group at the 6-position.
1-Acetyl-6-methyl-2,3-dihydroquinolin-4(1H)-one: Features a methyl group at the 6-position.
Uniqueness: 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. The nitro group can participate in reduction reactions, while the acetyl group can undergo substitution, making this compound versatile for various applications.
Properties
IUPAC Name |
1-acetyl-6-nitro-2,3-dihydroquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-6-8(13(16)17)2-3-10(9)12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSMJYXHZMOVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482328 | |
Record name | 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57445-27-9 | |
Record name | 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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